3-Hydroxyphenyl propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

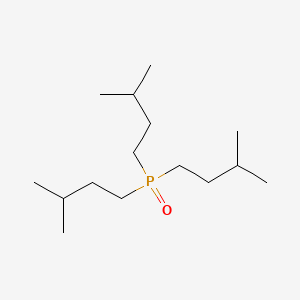

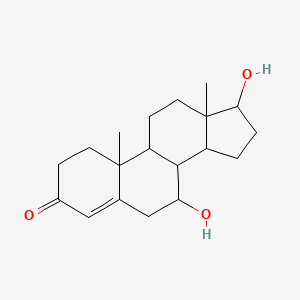

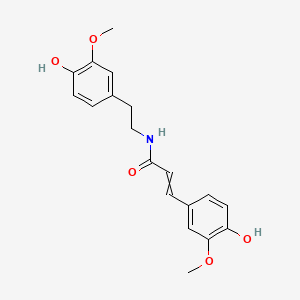

3-hydroxyphenyl propanoate is a carboxylic ester obtained by formal condensation of the carboxy group of propionic acid with one of the phenol groups of resorcinol. It is a carboxylic ester and a member of phenols. It derives from a resorcinol and a propionic acid.

Scientific Research Applications

Flame Retardancy in Textiles

3-Hydroxyphenyl propanoate has been explored for its application in enhancing the flame retardancy of textiles, specifically cellulose fabrics. Zhang, Kim, and Lee (2008) investigated its use as a formaldehyde-free flame retardant through a green chemistry process. The study demonstrated that treated cellulose fabrics exhibited improved flame retardancy, as indicated by increased limiting oxygen index values. This application is particularly significant in the textile industry for improving safety standards in clothing and upholstery materials (Zhang, Kim, & Lee, 2008).

Advancement in Polymer Chemistry

In the field of polymer chemistry, 3-Hydroxyphenyl propanoate, specifically phloretic acid, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach, as explored by Trejo-Machin et al. (2017), offers a sustainable alternative to phenol, enabling the provision of specific properties of benzoxazine to aliphatic molecules. This novel synthesis method presents significant potential in materials science for the development of diverse applications (Trejo-Machin et al., 2017).

Role in Human Biochemistry

The compound has been identified in human biological matrices, with implications in conditions such as schizophrenia and autism. Obrenovich et al. (2018) utilized advanced analytical techniques to quantify phenolic acid metabolites, including 3-Hydroxyphenyl propanoate, in human cerebrospinal fluid, serum, and urine. This research is vital in understanding the biochemical pathways involved in various neurological disorders (Obrenovich et al., 2018).

Anti-Aging Applications in Skincare

The compound has been utilized in the development of anti-aging compositions for skin care. Wawrzyniak, Celewicz, and Barciszewski (2016) explored the application of 3-Hydroxyphenyl propanoate amide in skincare compositions, highlighting its effectiveness in preventing skin wrinkles. This illustrates the compound's potential in cosmetic formulations aimed at enhancing skin health and appearance (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Novel Synthetic Approaches in Chemistry

The compound has been a focus in novel synthetic approaches. For instance, Ye, Zhang, and Fan (2012) combined the oxidative dearomatization of 3-Hydroxyphenyl propanoate with a cascade transition-metal catalyzed process, providing a new method to synthesize furoquinolinone and angelicin derivatives. This approach is a valuable contribution to the field of organic synthesis and pharmaceutical chemistry (Ye, Zhang, & Fan, 2012).

properties

CAS RN |

7402-17-7 |

|---|---|

Product Name |

3-Hydroxyphenyl propanoate |

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

(3-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6,10H,2H2,1H3 |

InChI Key |

RXTAZJSIQKRTJQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC(=C1)O |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)O |

Other CAS RN |

7402-17-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-4-[(dimethylamino)methyl]non-1-en-3-one](/img/structure/B1222131.png)